Dipotassium phenylene-1,4-bistrifluoroborate

Vue d'ensemble

Description

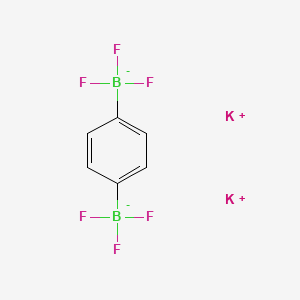

Dipotassium phenylene-1,4-bistrifluoroborate is a chemical compound characterized by its unique structure, which includes a phenylene ring substituted with two trifluoroborate groups and two potassium ions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium phenylene-1,4-bistrifluoroborate typically involves the reaction of phenylene-1,4-dibromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using specialized reactors to maintain consistent reaction conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions: Dipotassium phenylene-1,4-bistrifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenylene derivatives, and substituted phenylene compounds, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Structural Characteristics

Dipotassium phenylene-1,4-bistrifluoroborate exhibits a 3D network structure characterized by weak intra- and intermolecular interactions. These interactions are primarily influenced by the presence of fluorine atoms, which play a crucial role in the compound's self-assembly properties. The compound's structure has been elucidated through crystallography and density functional theory (DFT) calculations, revealing significant insights into its stability and potential applications in supramolecular chemistry .

Materials Science

In materials science, this compound has been utilized in the development of novel conjugated polymers. These polymers exhibit excellent electron transport properties, making them suitable for various electronic applications. The compound can be employed in one-pot double Suzuki–Miyaura coupling reactions to synthesize conjugated tri(hetero)aryl derivatives, which are essential for creating advanced materials with tailored electronic characteristics .

Table 1: Properties of Conjugated Polymers Derived from this compound

| Property | Value |

|---|---|

| Electron mobility | High |

| Thermal stability | Moderate to high |

| Solubility | Varies based on substituents |

| Optical properties | Tunable |

Catalysis

The compound has shown promise as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. Its bifunctional nature allows for enhanced reactivity and selectivity in forming carbon-carbon bonds. The ability to facilitate these reactions efficiently positions this compound as a valuable tool in synthetic organic chemistry .

Electro-Optical Applications

This compound is also being explored for its potential applications in electro-optical devices. Research indicates that aromatic and heteroaromatic poly-trifluoroborate compounds can be utilized in organic light-emitting diodes (OLEDs), organic photoconductors, and organic solar cells. The unique electronic properties imparted by the trifluoroborate groups enhance the performance of these devices .

Table 2: Potential Electro-Optical Applications

| Application | Description |

|---|---|

| Organic Light Emitting Diodes | Efficient light emission with low energy loss |

| Organic Photoconductors | Enhanced charge transport properties |

| Organic Solar Cells | Improved efficiency through better light absorption |

Case Study 1: Synthesis and Characterization

A recent study detailed the synthesis of this compound through a multi-step process involving commercially available bis(boronic acid). The characterization involved various techniques including X-ray crystallography and NMR spectroscopy to confirm the structural integrity and purity of the compound .

Case Study 2: Application in OLEDs

Another investigation focused on incorporating this compound into OLEDs. The results demonstrated significant improvements in device efficiency compared to traditional materials, highlighting the compound's potential for future commercial applications in display technologies .

Mécanisme D'action

The mechanism by which dipotassium phenylene-1,4-bistrifluoroborate exerts its effects involves its interaction with molecular targets and pathways. The trifluoroborate groups play a crucial role in its reactivity, facilitating various chemical transformations. The compound's ability to form stable complexes with other molecules makes it valuable in catalysis and other applications.

Comparaison Avec Des Composés Similaires

Dipotassium phenylene-1,4-bis(trifluoromethanesulfonate)

Dipotassium phenylene-1,4-bis(trifluoromethylsulfonyl)imide

Dipotassium phenylene-1,4-bis(trifluoromethylsulfonyl)amide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Dipotassium phenylene-1,4-bistrifluoroborate (DPB) is a bifunctional organotrifluoroborate compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique properties and biological activities. This article reviews the biological activity of DPB, focusing on its application in cross-coupling reactions, structural characteristics, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its aromatic structure with two trifluoroborate groups attached to a phenylene backbone. The compound exhibits significant stability and nucleophilicity, which are advantageous for various synthetic applications.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H8B2F6K2 |

| Molecular Weight | 378.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

1. Cross-Coupling Reactions

DPB has been extensively studied for its role in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Research indicates that DPB can facilitate these reactions with high yields and selectivity.

- Case Study : A study demonstrated the use of DPB in synthesizing various biaryl compounds. The yields ranged from 61% to 98%, depending on the substituents on the aryl halides used in the reaction. This efficiency highlights DPB's potential as a reagent in drug development .

2. Pharmaceutical Applications

The derivatives obtained using DPB have shown promising biological activities. For example, compounds synthesized from DPB have been evaluated for their anti-inflammatory properties.

- Case Study : The synthesis of analgesic non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac and Diflunisal was achieved using DPB as a coupling agent. These compounds exhibited significant anti-inflammatory effects in preclinical models .

Mechanistic Insights

The mechanism of action for DPB in cross-coupling reactions involves hydrolysis to form boronic acids, which are key intermediates for transmetalation processes. Detailed mechanistic studies have shown that the stability of organotrifluoroborates under various conditions minimizes side reactions commonly associated with boronic acids.

Table 2: Mechanistic Pathway of DPB in Cross-Coupling Reactions

| Step | Description |

|---|---|

| Hydrolysis | Conversion of DPB to boronic acid |

| Transmetalation | Formation of C-C bonds via palladium catalysts |

| Product Formation | Generation of biaryl compounds |

Propriétés

IUPAC Name |

dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWLYVYQKXSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4B2F6K2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712369 | |

| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150655-08-5 | |

| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.